2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique structure combining methoxyphenyl, pyridinyl, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids or esters as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and pyridinyl-containing molecules. Examples include:
- 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one
- 1-(3-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one
- 1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one .
Uniqueness
What sets 2-(2-methoxyphenyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H15N3O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O4/c1-28-18-7-3-2-6-17(18)24-20(26)15-9-8-13(11-16(15)21(24)27)19(25)23-14-5-4-10-22-12-14/h2-12H,1H3,(H,23,25) |
InChI Key |
PQSFXRDHLCLDRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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